4-Heptenoic acid 4-Heptenoic acid elongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm and adiposome. Outside of the human body, can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 41653-95-6
VCID: VC3788622
InChI: InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-
SMILES: CCC=CCCC(=O)O
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

4-Heptenoic acid

CAS No.: 41653-95-6

Cat. No.: VC3788622

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

4-Heptenoic acid - 41653-95-6

Specification

CAS No. 41653-95-6
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name (Z)-hept-4-enoic acid
Standard InChI InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-
Standard InChI Key KFXPOIKSDYRVKS-ARJAWSKDSA-N
Isomeric SMILES CC/C=C\CCC(=O)O
SMILES CCC=CCCC(=O)O
Canonical SMILES CCC=CCCC(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics and Isomerism

The molecular structure of 4-heptenoic acid features a linear carbon chain with a carboxylic acid group at one end and a double bond between the fourth and fifth carbon atoms. The specific structural identifiers provide precise information about the molecular arrangement:

Structural IdentifierValueSource
SMILES NotationCC\C=C/CCC(O)=O
InChI IdentifierInChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-
InChI KeyKFXPOIKSDYRVKS-ARJAWSKDSA-N

The notation in the SMILES and InChI identifiers confirms the presence of a Z-configuration (cis) at the double bond, as indicated by the "/b4-3-" segment in the InChI string . This stereochemical arrangement significantly influences the compound's three-dimensional structure and consequent physical properties, including its boiling point, solubility, and reactivity patterns.

Natural Occurrence and Sources

Plant Sources and Natural Distribution

4-Heptenoic acid has been identified in several plant-based sources, with notable presence in Humulus lupulus (hops), where it is isolated as the methyl ester from hop oil . This finding suggests its potential role in contributing to the characteristic aroma and flavor profiles of hop-derived products, including various beer styles. The presence of this compound in natural sources indicates its potential ecological significance, possibly serving functions related to plant defense or pollinator attraction.

Presence in Food and Beverages

The compound has been documented in alcoholic beverages, suggesting its potential contribution to the sensory properties of these products . Additionally, research indicates a connection to pineapple (Ananas Comosus [L.] Merr.), where the methyl ester of 4-heptenoic acid has been identified as one of the volatile constituents . This finding, documented by Takeoka and Butter in their 1989 research on pineapple flavor chemistry, demonstrates the compound's relevance to food science and flavor chemistry . The presence of 4-heptenoic acid and its esters in fruits and fermented beverages suggests its potential significance in food aroma profiles and sensory experiences.

Derivatives and Related Compounds

Methyl Ester Derivative

The methyl ester of 4-heptenoic acid, known as methyl 4-heptenoate, represents an important derivative with documented presence in natural sources. This ester has the following properties:

PropertyValueSource
Chemical FormulaC₈H₁₄O₂
Molecular Weight142.1956 g/mol
CAS Registry Number6843-93-2
Alternative NameMethyl 4-heptenoate

The methyl ester has been specifically identified in pineapple as part of its volatile constituent profile, suggesting its contribution to the fruit's characteristic aroma . Chromatographic analysis using a DB-Wax polar column has established a retention index (I) of 1323 for this compound, providing valuable data for analytical identification in complex matrices .

Ethyl Ester Derivative

The ethyl ester of 4-heptenoic acid, particularly in its (E) configuration, represents another significant derivative with distinct properties:

PropertyValueSource
Chemical FormulaC₉H₁₆O₂
Molecular Weight156.2221 g/mol
CAS Registry Number54340-70-4
Alternative NamesEthyl (4E)-4-heptenoate; Ethyl (E)-4-heptenoate; ethyl (E)-hept-4-enoate

This derivative specifically features the trans configuration at the double bond, in contrast to the cis configuration observed in the parent acid . The existence of this (E) isomer highlights the stereochemical diversity associated with 4-heptenoic acid and its derivatives, potentially contributing to different sensory properties and biological activities.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods play a crucial role in the detection and quantification of 4-heptenoic acid and its derivatives in complex matrices. For the methyl ester, specific chromatographic parameters have been documented:

ParameterValueSource
Column TypeCapillary
Active PhaseDB-Wax
Column Length60 m
Column Diameter0.32 mm
Phase Thickness0.25 μm
Carrier GasHelium
Temperature Program30°C (4 min hold) to 180°C at 2 K/min
Retention Index1323

Research Gaps and Future Directions

Research Opportunities

Future research directions might productively focus on:

  • Comprehensive physical property determination through experimental studies

  • Exploration of potential biological activities, particularly in relation to other medium-chain fatty acids

  • Investigation of ecological roles in plant defense mechanisms or pollinator attraction

  • Development of analytical methods for routine detection and quantification in complex matrices

  • Assessment of potential applications in flavor chemistry, fragrance development, or pharmaceutical research

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